2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-ethanol

beta-adrenergic receptor SAR regioisomerism

2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-ethanol (CAS 1353961-99-5) is a synthetic small molecule (C14H21NO3, MW 251.32) featuring a 1,4-benzodioxane core linked via a methylene bridge to a tertiary amine bearing isopropyl and hydroxyethyl substituents. The compound belongs to the benzodioxinylaminoethanol chemotype, a class historically explored for beta-adrenergic receptor modulation.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
Cat. No. B7925496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-ethanol
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)N(CCO)CC1=CC2=C(C=C1)OCCO2
InChIInChI=1S/C14H21NO3/c1-11(2)15(5-6-16)10-12-3-4-13-14(9-12)18-8-7-17-13/h3-4,9,11,16H,5-8,10H2,1-2H3
InChIKeySTPVDXZIZYEWGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-ethanol (CAS 1353961-99-5): Chemical Identity and Procurement Baseline


2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-ethanol (CAS 1353961-99-5) is a synthetic small molecule (C14H21NO3, MW 251.32) featuring a 1,4-benzodioxane core linked via a methylene bridge to a tertiary amine bearing isopropyl and hydroxyethyl substituents . The compound belongs to the benzodioxinylaminoethanol chemotype, a class historically explored for beta-adrenergic receptor modulation [1]. It is supplied as a research-grade chemical with reported purity of 95% .

Procurement Risk: Why 2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-ethanol Cannot Be Assumed Interchangeable with Other Benzodioxinylaminoethanols


The benzodioxinylaminoethanol scaffold is exquisitely sensitive to substitution patterns; minor modifications at the benzodioxane attachment position, N-alkyl groups, or amino alcohol chain length are known to drastically alter beta-adrenergic receptor subtype selectivity, competitive antagonism potency, and antihypertensive efficacy [1]. In the seminal 1981 structure–activity relationship (SAR) study, compounds within the same series displayed a range of activities from potent beta-blockade to complete inactivity at 10⁻⁴ M, demonstrating that generic class interchange is scientifically unsound [1]. The specific 6-ylmethyl-N-isopropyl-N-hydroxyethyl substitution pattern of CAS 1353961-99-5 has a unique pharmacophoric geometry that cannot be replicated by the 2-ylmethyl regioisomer (CAS 110054-11-0) or by secondary amine congeners lacking the N-hydroxyethyl group.

Quantitative Differentiation Evidence for 2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-ethanol Relative to Its Closest Analogs


Regioisomeric Attachment Point: 6-ylmethyl vs. 2-ylmethyl Benzodioxane Substitution

The target compound features a 6-ylmethyl linkage to the 1,4-benzodioxane ring, contrasting with the 2-ylmethyl linkage of CAS 110054-11-0. The 1981 J. Med. Chem. SAR study established that the attachment position on the benzodioxane profoundly affects biological activity: compounds 6–13 varied from potent competitive beta-blockers to inactive depending on substitution at the 2-position of the benzodioxane ring [1]. Table I of that study shows that the most active compounds bore specific substitution at the benzodioxane 2-position; compounds lacking optimal substitution at this position (e.g., compound 12) were inactive at 10⁻⁴ M in isolated guinea pig atria [1].

beta-adrenergic receptor SAR regioisomerism

Tertiary Amine Architecture: N-Isopropyl-N-hydroxyethyl vs. Secondary Amine Congeners

CAS 1353961-99-5 possesses a tertiary amine (N-isopropyl, N-hydroxyethyl), distinguishing it from secondary amine analogs such as (2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amine (CAS 940360-70-3). The tertiary amine introduces an additional hydrogen-bond acceptor/donor and steric bulk that modulates logP, solubility, and receptor interactions. The J. Med. Chem. 1981 study examined various amino substituents and found that the nature of the amino group (secondary vs. tertiary, alkyl chain length, hydroxylation) critically determined beta-blocking potency and subtype selectivity [1].

medicinal chemistry amine substitution receptor binding

Beta-Adrenergic Blocking Potency: Class-Level Activity Spectrum of Benzodioxinylaminoethanols

The benzodioxinylaminoethanol class has demonstrated competitive beta-adrenergic blocking activity. In the 1981 study, three compounds (within the general class) were more potent than practolol and propranolol in isolated guinea pig atrial and tracheal preparations [1]. All tested benzodioxinylaminoethanols except one showed competitive beta-blockade, and all compounds tested demonstrated antihypertensive properties in spontaneously hypertensive rats (SHR) [1]. While no direct data exist for CAS 1353961-99-5, this class-level evidence establishes the scaffold's validated pharmacological relevance.

beta-blocker pA2 cardiovascular pharmacology

Evidence-Supported Application Scenarios for 2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-ethanol


Structure–Activity Relationship (SAR) Expansion of the Benzodioxinylaminoethanol Beta-Blocker Pharmacophore

CAS 1353961-99-5 is positioned as a strategic SAR probe to explore the pharmacological consequences of a 6-ylmethyl linker combined with a tertiary N-isopropyl-N-hydroxyethyl amine. The 1981 J. Med. Chem. study established that benzodioxane substitution position and amine identity are primary determinants of beta-blocking potency and subtype selectivity [1]. Systematic incorporation of CAS 1353961-99-5 into a screening panel alongside its 2-ylmethyl regioisomer (CAS 110054-11-0) and secondary amine congener (CAS 940360-70-3) would directly quantify the contribution of these structural variables to receptor affinity and functional activity.

Beta-Adrenergic Receptor Subtype Selectivity Profiling

The benzodioxinylaminoethanol scaffold exhibits differential activity at β₁ (atrial) and β₂ (tracheal) adrenergic receptors, with some compounds showing subtype preference [1]. CAS 1353961-99-5, with its unique substitution pattern, may display a distinct selectivity profile. Procurement and head-to-head pharmacological evaluation against reference standards (propranolol, practolol) in standardized cardiac and pulmonary tissue preparations would determine its selectivity fingerprint and potential therapeutic niche.

In Vivo Antihypertensive Evaluation in Spontaneously Hypertensive Rat (SHR) Models

All benzodioxinylaminoethanols evaluated in the 1981 study demonstrated antihypertensive activity in SHR, with the lead compound reducing blood pressure by 41% at 2.5 mg/kg iv [1]. CAS 1353961-99-5 is a compelling candidate for analogous in vivo cardiovascular profiling. Comparative dose–response studies against established agents would quantify its efficacy, duration of action, and therapeutic window, directly informing its potential as an antihypertensive lead.

Quote Request

Request a Quote for 2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.